molecular formula C9H10N2S B1375478 1-(1,3-Benzothiazol-6-yl)ethan-1-amine CAS No. 916201-65-5

1-(1,3-Benzothiazol-6-yl)ethan-1-amine

Cat. No.: B1375478
CAS No.: 916201-65-5
M. Wt: 178.26 g/mol
InChI Key: ZOWXJJFJILFTCE-UHFFFAOYSA-N
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Description

1-(1,3-Benzothiazol-6-yl)ethan-1-amine is an organic compound that belongs to the benzothiazole family. Benzothiazoles are aromatic heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is characterized by the presence of an ethanamine group attached to the 6th position of the benzothiazole ring. Benzothiazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry .

Preparation Methods

The synthesis of 1-(1,3-Benzothiazol-6-yl)ethan-1-amine typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone. One common method is the reaction of 2-aminobenzenethiol with acetaldehyde under acidic conditions to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(1,3-Benzothiazol-6-yl)ethan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and specific temperatures to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzothiazol-6-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(1,3-Benzothiazol-6-yl)ethan-1-amine can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts unique chemical reactivity and biological activity, making it valuable for diverse applications.

Properties

IUPAC Name

1-(1,3-benzothiazol-6-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-6(10)7-2-3-8-9(4-7)12-5-11-8/h2-6H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWXJJFJILFTCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)N=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Intermediate T′ was prepared from benzo[d]thiazole-6-carboxylic acid (T-1) following similar procedures for synthesizing intermediate D′-5 from D′-1, as described above, and intermediate D from D-4 as described above. MS (m/z): 179(M+1)+.
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